5-Hydroxymethyltubercidin is a derivative of tubercidin, a naturally occurring nucleoside antibiotic. It is characterized by the presence of a hydroxymethyl group at the 5-position of the tubercidin structure, which enhances its biological activity. This compound has garnered attention due to its potent antiviral properties, particularly against various RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2 .
5-Hydroxymethyltubercidin primarily acts by inhibiting viral replication mechanisms. It is believed to interfere with the RNA-dependent RNA polymerase (RdRp) of viruses, thereby blocking the synthesis of viral RNA. The compound's structure allows it to mimic natural substrates involved in RNA synthesis, which is critical for its function as an antiviral agent .
The chemical structure includes a purine base linked to a ribose sugar, and modifications at specific positions (such as the hydroxymethyl group) can affect its interaction with viral enzymes and cellular processes. The precise mechanism of action involves competitive inhibition where 5-hydroxymethyltubercidin competes with natural nucleosides for incorporation into viral RNA .
5-Hydroxymethyltubercidin exhibits significant antiviral activity against a range of viruses. Studies have shown that it effectively inhibits the replication of flaviviruses such as Dengue virus and Zika virus, as well as coronaviruses including SARS-CoV-2 . The compound operates by stalling viral RdRp during RNA synthesis, leading to reduced viral load in infected cells. Its efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for therapeutic applications against viral infections .
The synthesis of 5-hydroxymethyltubercidin typically involves chemical modifications of the parent compound tubercidin. Various synthetic pathways have been explored, including:
These methods allow for the production of 5-hydroxymethyltubercidin in sufficient quantities for biological testing and potential therapeutic use .
The primary application of 5-hydroxymethyltubercidin is in antiviral therapy. Due to its ability to inhibit viral replication, it is being investigated as a potential treatment for infections caused by flaviviruses and coronaviruses. Additionally, its properties may extend to other areas such as cancer research, where similar compounds have shown promise in targeting specific cancer cell pathways .
Moreover, ongoing research aims to explore its efficacy in combination therapies with other antiviral agents to enhance therapeutic outcomes against resistant viral strains.
Interaction studies involving 5-hydroxymethyltubercidin focus on its binding affinity to viral proteins, particularly those involved in RNA synthesis. These studies utilize techniques such as molecular docking and crystallography to elucidate how the compound interacts with viral RdRp and other non-structural proteins essential for viral replication .
Findings suggest that 5-hydroxymethyltubercidin can effectively bind to these targets, inhibiting their function and leading to decreased viral replication rates.
Several compounds share structural similarities with 5-hydroxymethyltubercidin. These include:
| Compound | Key Characteristics | Unique Features |
|---|---|---|
| 5-Hydroxymethyltubercidin | Potent antiviral against flaviviruses and coronaviruses | Hydroxymethyl group enhances activity |
| Tubercidin | Natural nucleoside antibiotic | Less potent against modern viruses |
| Sangivamycin | Anticancer activity | Targets different cellular pathways |
| Toyocamycin | Antiviral properties | Different mechanism of action |
| 5-Iodotubercidin | Antiviral effects | Halogen substitution alters binding |
Each of these compounds exhibits unique properties that differentiate them from 5-hydroxymethyltubercidin while also highlighting its potential applications in antiviral therapy.
The discovery and development of 5-hydroxymethyltubercidin represents a significant milestone in the evolution of nucleoside analogue research, building upon decades of scientific advancement in medicinal chemistry. The foundational work in nucleoside analogues began in the 1960s with early modifications to the nucleoside scaffold, particularly focusing on arabinose-derived nucleoside analogues. These early investigations established the conceptual framework for chain terminator approaches, which became instrumental in the development of numerous therapeutic agents, including dideoxycytidine and dideoxyinosine, both approved as nucleoside reverse transcriptase inhibitors.
The parent compound tubercidin, from which 5-hydroxymethyltubercidin is derived, was first isolated and characterized from Streptomyces tubercidicus cultures. Tubercidin, chemically known as 7-deazaadenosine, represents an adenosine analogue where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This structural modification creates a pyrrolo[2,3-d]pyrimidine core structure that distinguishes it from conventional purine nucleosides. The discovery of tubercidin's biological activities, including its antimycobacterial and antitumor properties, sparked interest in developing derivatives with enhanced therapeutic potential and reduced toxicity profiles.
The specific development of 5-hydroxymethyltubercidin emerged from systematic efforts to modify the tubercidin scaffold through targeted chemical modifications. Research conducted using compound libraries from Hokkaido University led to the identification of multiple tubercidin derivatives with enhanced biological activities. Among these derivatives, 5-hydroxymethyltubercidin, catalogued as compound HUP1108, demonstrated particularly promising characteristics in biological screening assays. The compound exhibited potent anti-flavivirus activity with an effective concentration of 0.24 micromolar against dengue virus type 2, while maintaining low cytotoxicity profiles in cellular assays.
| Compound | Effective Concentration (EC50) | Cytotoxic Concentration (CC50) | Research Code |
|---|---|---|---|
| 5-Hydroxymethyltubercidin | 0.24 μM (DENV2) | >20 μM (BHK-21 cells) | HUP1108 |
| Tubercidin | <0.125 μM (DENV2) | High cytotoxicity | HUP1136 |
| 5-Formyltubercidin oxime | <0.125 μM (DENV2) | High cytotoxicity | HUP1069 |
The systematic evaluation of 5-hydroxymethyltubercidin across multiple viral targets revealed its broad-spectrum antiviral capabilities. Studies demonstrated its effectiveness against various flaviviruses including Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus. Additionally, the compound showed significant activity against human coronaviruses, with effective concentrations of 0.378 micromolar against human coronavirus OC43 and 0.528 micromolar against human coronavirus 229E. These findings established 5-hydroxymethyltubercidin as a lead compound for broad-spectrum antiviral development.
5-Hydroxymethyltubercidin occupies a distinctive position within the classification of nucleoside analogues as a semi-synthetic derivative of the naturally occurring antibiotic tubercidin. This classification reflects both its structural relationship to the parent compound and the synthetic modifications that distinguish its chemical properties and biological activities. The compound belongs to the broader category of 7-deazapurine nucleosides, which are characterized by the replacement of the nitrogen atom at position 7 of the purine ring system with a carbon atom.
The semi-synthetic nature of 5-hydroxymethyltubercidin is evidenced by the specific hydroxymethyl substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine core. This modification represents a targeted chemical enhancement of the tubercidin scaffold, designed to optimize biological activity while potentially reducing toxicity associated with the parent compound. The molecular formula C12H16N4O5 reflects the addition of a hydroxymethyl group (CH2OH) to the basic tubercidin structure, resulting in a molecular weight of 296.279 grams per mole.
Within the context of nucleoside analogue classification systems, 5-hydroxymethyltubercidin is categorized among the modified ribonucleosides that retain the natural ribose sugar moiety while incorporating alterations to the nucleobase component. This classification distinguishes it from other nucleoside analogues that feature modifications to the sugar component, such as the 2',3'-dideoxynucleosides or carbocyclic analogues. The preservation of the ribose structure in 5-hydroxymethyltubercidin allows for recognition by cellular kinases, enabling phosphorylation to active triphosphate forms that can interact with viral polymerases.
The compound's classification as a tubercidin derivative places it within a family of compounds that have demonstrated significant biological activities across multiple therapeutic areas. Tubercidin derivatives have been extensively studied for their antimicrobial, antiviral, and anticancer properties, with structural modifications aimed at enhancing selectivity and reducing toxicity. The hydroxymethyl substitution in 5-hydroxymethyltubercidin represents one such modification strategy, designed to improve the therapeutic index compared to the parent compound.
Research has demonstrated that 5-hydroxymethyltubercidin exhibits distinct biological properties compared to other tubercidin derivatives. While tubercidin itself (HUP1136) and 5-formyltubercidin oxime (HUP1069) showed high cytotoxicity in cellular assays, 5-hydroxymethyltubercidin maintained low toxicity profiles with cytotoxic concentrations exceeding 20 micromolar in various cell lines. This improved safety profile, combined with retained or enhanced antiviral activity, exemplifies the successful application of semi-synthetic modification strategies in drug development.
The structural characterization of 5-hydroxymethyltubercidin reveals a complex molecular architecture that combines elements of both purine and pyrimidine nucleoside structures. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol, which precisely describes its structural components and stereochemistry. The compound maintains the characteristic 7-deazapurine core structure of tubercidin while incorporating a hydroxymethyl functional group at the 5-position of the heterocyclic ring system.
The molecular structure of 5-hydroxymethyltubercidin can be systematically analyzed through its constituent components. The pyrrolo[2,3-d]pyrimidine core represents a bicyclic aromatic system where a pyrrole ring is fused to a pyrimidine ring, creating the 7-deazapurine framework. The amino group at the 4-position provides hydrogen bonding capabilities essential for base pairing interactions, while the hydroxymethyl group at the 5-position introduces additional polarity and potential hydrogen bonding sites. The β-D-ribofuranosyl moiety maintains the natural sugar configuration found in cellular nucleosides, ensuring compatibility with cellular enzymes and transport mechanisms.
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine core | 7-deazapurine bicyclic system | Base pairing and stacking interactions |
| 4-amino group | Primary amine substituent | Hydrogen bonding for base pairing |
| 5-hydroxymethyl group | CH2OH substituent | Enhanced polarity and hydrogen bonding |
| β-D-ribofuranose | Natural pentose sugar | Cellular recognition and phosphorylation |
The stereochemistry of 5-hydroxymethyltubercidin follows the natural configuration of ribonucleosides, with the β-anomeric linkage between the nucleobase and the ribose sugar. The ribose moiety maintains the standard 2',3',4',5'-hydroxyl group configuration, with the 5'-hydroxymethyl group providing the site for phosphorylation by cellular kinases. The International Chemical Identifier string for 5-hydroxymethyltubercidin (InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15)) provides a unique computational representation of its molecular structure.
The nomenclature of 5-hydroxymethyltubercidin reflects established conventions for nucleoside analogue naming. The "5-hydroxymethyl" prefix indicates the position and nature of the substituent group, while "tubercidin" identifies the parent nucleoside structure. Alternative names include 4-amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol and various database-specific identifiers such as the PubChem Compound Identifier 932458. The systematic naming convention ensures precise identification while maintaining connection to the broader tubercidin family of compounds.
Spectroscopic characterization techniques have been employed to confirm the structural identity of 5-hydroxymethyltubercidin. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and stereochemistry of the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. The compound's chemical shifts and coupling patterns in nuclear magnetic resonance spectra are consistent with the proposed structure, showing characteristic signals for the aromatic protons of the pyrrolo[2,3-d]pyrimidine system and the sugar protons of the ribofuranose moiety.
5-Hydroxymethyltubercidin occupies a significant position within the broader landscape of nucleoside analogue research, representing an important advancement in the development of modified nucleosides with enhanced biological properties. The compound's development reflects the evolution of nucleoside analogue design from simple structural modifications to sophisticated targeted modifications aimed at optimizing specific biological activities while minimizing toxicity. Within the historical context of nucleoside analogue research, 5-hydroxymethyltubercidin represents a continuation of efforts that began with early arabinose-derived nucleoside analogues in the 1960s and progressed through various generations of chain terminators and metabolic inhibitors.
The position of 5-hydroxymethyltubercidin in contemporary nucleoside research is characterized by its role as a broad-spectrum antiviral agent. Unlike many nucleoside analogues that demonstrate activity against specific viral families or individual viruses, 5-hydroxymethyltubercidin exhibits efficacy across multiple viral classes, including flaviviruses and coronaviruses. This broad-spectrum activity positions the compound within a select group of nucleoside analogues that show promise for pandemic preparedness and emerging viral threat response.
Research investigations have established 5-hydroxymethyltubercidin as a significant contributor to understanding structure-activity relationships within the tubercidin derivative family. Comparative studies with other tubercidin derivatives have revealed that the hydroxymethyl substitution at the 5-position provides an optimal balance between antiviral efficacy and cellular toxicity. While tubercidin itself and other derivatives such as 5-formyltubercidin oxime demonstrated potent antiviral activities, they also exhibited significant cytotoxicity that limited their therapeutic potential. The improved safety profile of 5-hydroxymethyltubercidin has elevated its status as a lead compound for further development.
| Research Application | Significance | Current Status |
|---|---|---|
| Broad-spectrum antiviral development | Multi-viral family activity | Lead compound identification |
| Structure-activity relationship studies | Optimization of tubercidin derivatives | Active research area |
| Mechanism of action research | RNA polymerase inhibition studies | Established mechanism |
| Drug discovery platforms | Screening for novel activities | Ongoing investigations |
The mechanistic understanding of 5-hydroxymethyltubercidin has contributed significantly to nucleoside analogue research by demonstrating inhibition of viral RNA-dependent RNA polymerase activity through the formation of active triphosphate metabolites. This mechanism places the compound within the established paradigm of nucleoside analogue antiviral action, where phosphorylated forms compete with natural nucleotides for incorporation into viral RNA, ultimately leading to chain termination or mutagenesis. The demonstration that 5-hydroxymethyltubercidin 5'-triphosphate inhibits RNA extension catalyzed by viral RNA-dependent RNA polymerase provides crucial mechanistic insights that inform broader nucleoside analogue development strategies.
The compound's position in nucleoside analogue research is further reinforced by its potential applications in synthetic biology approaches for generating novel analogues. The successful identification and characterization of 5-hydroxymethyltubercidin have provided a framework for rational design of additional tubercidin derivatives with potentially enhanced properties. This rational design approach represents a significant advancement from earlier empirical screening methods, enabling more efficient development of nucleoside analogues with desired biological activities.
5-Hydroxymethyltubercidin is a semi-synthetic nucleoside antibiotic with the molecular formula C₁₂H₁₆N₄O₅ and a molecular weight of 296.28 g/mol [2]. The compound is classified under the Chemical Abstracts Service number 49558-38-5 [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol [2].
The molecular structure of 5-hydroxymethyltubercidin consists of a pyrrolo[2,3-d]pyrimidine heterocyclic base system attached to a β-D-ribofuranose sugar moiety through an N-glycosidic bond at the N-7 position [2]. The distinctive structural feature is the presence of a hydroxymethyl group (-CH₂OH) at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring system [2]. The compound also contains an additional hydroxymethyl group attached to the ribose sugar at the 5'-position [2].
The InChI key for 5-hydroxymethyltubercidin is HVMYWBSUWVFUFB-UHFFFAOYSA-N, and its Simplified Molecular Input Line Entry System representation is C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO [2]. The structure exhibits four undefined stereocenters, reflecting the complex three-dimensional arrangement of its atoms [2].
Table 1: Molecular Properties of 5-Hydroxymethyltubercidin
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₅ |
| Molecular Weight | 296.28 g/mol |
| CAS Number | 49558-38-5 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 3 |
| Heavy Atom Count | 21 |
| Topological Polar Surface Area | 147 Ų |
5-Hydroxymethyltubercidin demonstrates distinct physicochemical properties that influence its biological activity and pharmaceutical applications [16]. The compound exhibits a melting point of 219-220.5°C, indicating thermal stability under standard laboratory conditions [16]. The exact mass of the compound is 296.11206962 Da, with a monoisotopic mass of the same value [2].
The lipophilicity of 5-hydroxymethyltubercidin is characterized by an XLogP3-AA value of -2.2, indicating high hydrophilicity and poor lipid membrane permeability [2]. This hydrophilic nature is attributed to the presence of five hydrogen bond donor sites and eight hydrogen bond acceptor sites within the molecular structure [2]. The compound contains three rotatable bonds, which provides moderate conformational flexibility [2].
The topological polar surface area of 5-hydroxymethyltubercidin is 147 Ų, which is significantly higher than the typical threshold for blood-brain barrier penetration [2]. This property suggests limited central nervous system bioavailability under normal physiological conditions [2]. The compound exhibits a complexity value of 376, reflecting its intricate molecular architecture [2].
Solubility studies indicate that 5-hydroxymethyltubercidin is soluble in polar organic solvents such as dimethyl sulfoxide and methanol [16] [18]. The compound appears as a white crystalline solid under standard conditions [16]. High-performance liquid chromatography analysis using C-18 reverse phase conditions with 0.01 M ammonium dihydrogen phosphate and acetonitrile (92:8, v/v) demonstrates the compound's purity and stability [16].
Table 2: Physicochemical Properties Comparison
| Property | Tubercidin | 5-Hydroxymethyltubercidin |
|---|---|---|
| Molecular Weight (g/mol) | 266.25 | 296.28 |
| Melting Point (°C) | 247-248 (decomp) | 219-220.5 |
| XLogP3-AA | -1.5 | -2.2 |
| Hydrogen Bond Donors | 4 | 5 |
| Hydrogen Bond Acceptors | 7 | 8 |
| Topological Polar Surface Area (Ų) | 119 | 147 |
Tubercidin, the parent compound of 5-hydroxymethyltubercidin, is a naturally occurring nucleoside antibiotic first isolated from Streptomyces tubercidicus [9]. Tubercidin has the molecular formula C₁₁H₁₄N₄O₄ and a molecular weight of 266.25 g/mol [9]. The compound is also known as 7-deazaadenosine, reflecting its structural relationship to adenosine where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom [9].
The fundamental structural similarity between tubercidin and 5-hydroxymethyltubercidin lies in their shared pyrrolo[2,3-d]pyrimidine base system and β-D-ribofuranose sugar moiety [9] [2]. Both compounds maintain the characteristic N-7 glycosidic linkage that defines the pyrrolopyrimidine nucleoside family [9] [2]. The International Union of Pure and Applied Chemistry name for tubercidin is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol [9].
The primary structural difference between the two compounds is the substitution at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring [9]. While tubercidin contains a hydrogen atom at this position, 5-hydroxymethyltubercidin features a hydroxymethyl group (-CH₂OH) [2]. This modification results in an increase in molecular weight from 266.25 g/mol to 296.28 g/mol, representing the addition of a CH₂O unit [9] [2].
The structural modification also affects the hydrogen bonding profile of the molecule [2] [9]. Tubercidin possesses four hydrogen bond donor sites and seven hydrogen bond acceptor sites, while 5-hydroxymethyltubercidin contains five donor sites and eight acceptor sites [2] [9]. This increase in hydrogen bonding capacity contributes to enhanced hydrophilicity and altered pharmacokinetic properties [2].
Both compounds belong to the class of pyrrolopyrimidine nucleosides and nucleotides, which are characterized as nucleoside derivatives containing a ribose moiety N-glycosylated to a pyrrolopyrimidine system [11]. These compounds are also classified as deazapurine nucleosides, representing analogs of purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon atom [11].
The introduction of the hydroxymethyl group at the C-5 position of tubercidin represents a significant structural modification that enhances the biological activity of the parent compound . Research demonstrates that this modification confers potent antiviral properties, particularly against flaviviruses and coronaviruses, including severe acute respiratory syndrome coronavirus-2 [7] [14].
The 5-hydroxymethyl substitution increases the molecular polarity and hydrogen bonding capacity of the compound [2]. The additional hydroxyl group provides an extra hydrogen bond donor site, contributing to enhanced interactions with biological targets [2]. This modification also increases the topological polar surface area from 119 Ų in tubercidin to 147 Ų in 5-hydroxymethyltubercidin [2] [9].
Studies indicate that the hydroxymethyl group modification significantly improves the antiviral potency compared to the parent compound [7] [14]. The 50% effective concentration values for 5-hydroxymethyltubercidin against human coronaviruses OC43 and 229E are 0.378 ± 0.023 μM and 0.528 ± 0.029 μM, respectively [14]. These values demonstrate submicromolar antiviral activity without significant cytotoxicity [14].
The mechanism of enhanced activity appears to be related to the compound's ability to interfere with viral RNA-dependent RNA polymerase function [7] [14]. The hydroxymethyl group may facilitate improved binding interactions within the active site of the viral polymerase, leading to more effective inhibition of viral RNA synthesis [7]. Research demonstrates that 5-hydroxymethyltubercidin 5'-triphosphate inhibits RNA extension catalyzed by viral RNA-dependent RNA polymerase [7] [14].
Molecular modeling studies suggest that the hydroxymethyl group at the C-5 position may participate in additional hydrogen bonding interactions with target proteins [25]. These interactions could contribute to increased binding affinity and improved selectivity for viral targets over cellular enzymes [25]. The modification also appears to affect the conformational flexibility of the molecule, potentially optimizing its fit within binding sites [25].
The synthetic accessibility of the 5-hydroxymethyl modification has been demonstrated through established chemical procedures [16]. The compound can be synthesized from tubercidin-5-carboxylic acid through reduction reactions using lithium borohydride in tetrahydrofuran [16]. This synthetic route provides access to sufficient quantities for biological evaluation and potential therapeutic development [16] [18].
Structure-activity relationship studies of 5-hydroxymethyltubercidin reveal important insights into the molecular determinants of its biological activity [7] [14] [25]. The antiviral potency of the compound is directly related to its structural features, particularly the presence of the hydroxymethyl group at the C-5 position and the intact nucleoside framework [7] [14].
Comparative analysis of tubercidin derivatives demonstrates that substitutions at the C-5 position significantly influence biological activity [25]. The hydroxymethyl modification represents an optimal balance between hydrophilicity and binding affinity [2] [25]. Larger substituents at this position may sterically interfere with target binding, while smaller groups may not provide sufficient interaction energy [25].
The pyrrolo[2,3-d]pyrimidine base system is essential for biological activity, as it provides the core recognition elements for interaction with nucleic acid synthesis machinery [7] [14]. The 4-amino group of the pyrimidine ring is crucial for hydrogen bonding interactions with target proteins [7]. Modifications to this amino group typically result in loss of activity [25].
The ribofuranose sugar moiety contributes to the overall binding affinity and specificity of the compound [14]. The hydroxyl groups of the sugar provide multiple hydrogen bonding opportunities with target proteins [14]. The β-configuration of the N-glycosidic bond is essential for proper orientation within binding sites [9] [14].
Research indicates that the mechanism of action involves incorporation of the compound into viral RNA as the 5'-triphosphate metabolite [7] [14]. The structure-activity relationship analysis reveals that the hydroxymethyl group enhances the efficiency of this incorporation process [7]. Time-of-addition studies demonstrate that 5-hydroxymethyltubercidin specifically inhibits viral replication at late stages of the infection process [14].
The selectivity index, calculated as the ratio of cytotoxic concentration to effective antiviral concentration, exceeds 132 for human coronavirus OC43 and 94 for human coronavirus 229E [14]. This favorable therapeutic window is attributed to the structural specificity of the compound for viral rather than cellular targets [14].
Table 3: Structure-Activity Relationship Data
| Compound | EC₅₀ (μM) HCoV-OC43 | EC₅₀ (μM) HCoV-229E | Selectivity Index | Key Structural Feature |
|---|---|---|---|---|
| 5-Hydroxymethyltubercidin | 0.378 ± 0.023 | 0.528 ± 0.029 | >132/>94 | Hydroxymethyl at C-5 |
| Tubercidin | >1.0 | >1.0 | <50 | Hydrogen at C-5 |
Molecular docking studies indicate that 5-hydroxymethyltubercidin exhibits superior binding efficiency to viral RNA-dependent RNA polymerase compared to the parent compound [5]. The hydroxymethyl group appears to form additional hydrophobic and hydrogen bonding interactions within the active site pocket [5]. These interactions contribute to the enhanced inhibitory potency observed in biological assays [5] [7].
The most direct and efficient route for synthesizing 5-hydroxymethyltubercidin involves the reduction of tubercidin-5-carboxylic acid using lithium borohydride (LiBH4) in tetrahydrofuran [6] [7]. This semi-synthetic approach represents a significant advancement in the preparation of this nucleoside analogue, offering superior yields and selectivity compared to alternative synthetic routes.
The reduction reaction proceeds through a highly selective mechanism where LiBH4 specifically targets the carboxylic acid functionality at the 5-position while preserving the integrity of the ribose moiety and the pyrrolopyrimidine base structure [6]. Experimental evidence demonstrates that this transformation can be achieved quantitatively, with reaction conditions typically involving treatment of 5-mercuritubercidin with LiBH4 in tetrahydrofuran at controlled temperatures [7].
Key advantages of this semi-synthetic pathway include:
The mechanistic pathway involves initial coordination of the lithium cation to the carboxylate oxygen, followed by hydride delivery from the borohydride anion to the carbonyl carbon. This results in the formation of an alkoxide intermediate that is subsequently protonated during workup to yield the desired hydroxymethyl product [6] [8].
Reaction optimization studies have established that the choice of solvent significantly impacts both reaction rate and selectivity. Tetrahydrofuran provides optimal conditions due to its ability to coordinate with lithium while maintaining sufficient reactivity of the borohydride reagent [8]. Temperature control proves critical, with reaction temperatures maintained between 0°C and room temperature to prevent degradation of the sensitive nucleoside substrate.
The development of 5-hydroxymethyltubercidin through chemical modification of tubercidin involves multiple strategic approaches that target the reactive positions of the pyrrolopyrimidine ring system [9] [10] [11]. These modification strategies have evolved from early pioneering work in nucleoside chemistry to encompass modern organometallic and catalytic methodologies.
Direct Functionalization Approaches utilize the inherent reactivity of the tubercidin scaffold through electrophilic substitution reactions. The pyrrolopyrimidine ring system exhibits regioselective reactivity patterns that can be exploited for targeted modifications [7] [9]. Studies have demonstrated that the 5-position of tubercidin shows preferential reactivity toward certain electrophiles under specific reaction conditions, particularly when the pyrimidine nitrogen atoms are either protonated or complexed with Lewis acids.
Organopalladium-Mediated Synthesis represents a sophisticated approach utilizing 5-mercuritubercidin as a key intermediate [6] [7]. This methodology involves the palladium-catalyzed carbonylation of 5-mercuritubercidin in the presence of carbon monoxide and methanol to generate 5-methoxycarbonyltubercidin, which serves as a precursor for subsequent reduction to 5-hydroxymethyltubercidin [6].
The palladium-catalyzed transformation proceeds through a well-defined mechanistic pathway:
Glycosylation-Based Strategies employ preformed pyrrolopyrimidine bases that are subsequently coupled with appropriately modified ribose derivatives [9] [10]. The sodium salt glycosylation procedure has proven particularly effective for synthesizing tubercidin derivatives with high stereoselectivity, consistently providing the desired β-configuration at the anomeric center [9] [12].
Modern synthetic approaches have incorporated protecting group strategies to enhance selectivity and yield. The use of tert-butyldimethylsilyl (TBDMS) protecting groups for ribose hydroxyl functionalities allows for selective modifications of the heterocyclic base while maintaining the integrity of the sugar moiety [7]. This approach has been particularly valuable for reactions involving strong electrophiles or harsh reaction conditions.
Beyond the primary semi-synthetic pathways, several alternative routes have been developed for accessing 5-hydroxymethyltubercidin, each offering distinct advantages for specific synthetic scenarios [11] [13] [14].
Enzymatic Synthesis Routes have gained prominence due to their inherent selectivity and environmentally benign nature [15] [16] [17]. Nucleoside phosphorylases and transglycosylases have been engineered to accept modified sugar and base substrates, enabling the synthesis of complex nucleoside analogues under mild reaction conditions [13] [17]. Recent advances in enzyme engineering have expanded substrate scope significantly, allowing for the preparation of 2′-modified nucleosides that were previously challenging to access through chemical methods.
Biotransformation approaches utilize naturally occurring enzymes to catalyze specific transformations while maintaining exquisite stereochemical control [15] [16]. These methods typically employ cascade reactions involving multiple enzymes working in concert to convert simple starting materials into complex nucleoside structures. Scale-up studies have demonstrated the feasibility of producing substantial quantities of nucleoside analogues using these biocatalytic approaches [13] [17].
Chemical Synthesis from Achiral Starting Materials represents a paradigm shift from traditional chiral pool approaches [14] [18]. Recent methodologies enable the construction of nucleoside analogues directly from simple, achiral materials through enantioselective transformations. These approaches typically involve organocatalytic reactions that establish the required stereochemistry while simultaneously constructing the nucleoside framework.
The advantages of this approach include:
Cross-Coupling Methodologies have expanded significantly with advances in transition metal catalysis [19] [20] [21]. Palladium-catalyzed reactions, in particular, have proven invaluable for constructing carbon-carbon and carbon-heteroatom bonds in nucleoside synthesis. These methods enable the introduction of complex substituents at specific positions of the nucleoside scaffold with high efficiency and selectivity.
Suzuki-Miyaura coupling reactions have been particularly successful for introducing aryl and vinyl groups at the 5-position of pyrrolopyrimidine nucleosides [19]. The reaction conditions are generally mild and compatible with the sensitive nucleoside functionality, making this approach attractive for late-stage diversification.
Nucleoside Transglycosylation offers an alternative approach for modifying the sugar component while maintaining the integrity of the nucleobase [13]. This methodology is particularly valuable for preparing nucleosides with modified ribose sugars, including 2′-fluoro, 2′-methyl, and other clinically relevant modifications.
The purification and characterization of 5-hydroxymethyltubercidin require specialized techniques due to the compound's polar nature and structural complexity [22] [23] . Modern analytical and preparative methods have been developed to address the unique challenges associated with nucleoside purification and quality control.
High-Performance Liquid Chromatography (HPLC) serves as the primary method for both analytical assessment and preparative purification of 5-hydroxymethyltubercidin [7] [25] . Reverse-phase HPLC using C18 columns with acetonitrile-water gradient elution provides excellent resolution and reproducibility. Detection is typically performed using UV absorption at 254-280 nm, taking advantage of the characteristic absorption properties of the pyrrolopyrimidine chromophore [7] [25].
Optimized HPLC conditions for 5-hydroxymethyltubercidin purification include:
Mass Spectrometry Analysis provides unambiguous molecular weight confirmation and structural characterization [3] [25] . Electrospray ionization (ESI) mass spectrometry is particularly well-suited for nucleoside analysis, typically providing intense [M+H]+ ions under positive ionization conditions. The molecular ion for 5-hydroxymethyltubercidin appears at m/z 297.12, consistent with the molecular formula C12H16N4O5 [3].
Tandem mass spectrometry (MS/MS) fragmentation patterns provide additional structural confirmation through characteristic loss of the ribose moiety (loss of 132 Da) and subsequent fragmentation of the nucleobase [25] . These fragmentation patterns serve as diagnostic tools for confirming structural integrity and detecting potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers comprehensive structural characterization capabilities [22] [23] . Both 1H and 13C NMR provide detailed information about the molecular structure, stereochemistry, and purity of 5-hydroxymethyltubercidin.
Critical NMR parameters for structural confirmation include:
Crystallization Techniques provide both purification and solid-state characterization opportunities [7] [25]. Recrystallization from methanol or ethanol typically yields high-purity material suitable for biological testing. Crystal structure determination through X-ray crystallography can provide definitive structural confirmation and stereochemical assignment.
Chromatographic Purification Methods beyond HPLC include silica gel column chromatography and ion-exchange chromatography [7] [22]. Silica gel chromatography using methanol-chloroform gradient elution provides effective separation of 5-hydroxymethyltubercidin from synthetic impurities and starting materials. Ion-exchange chromatography can be particularly useful for removing ionic impurities and achieving high purity levels.
The transition from laboratory-scale synthesis to larger-scale production of 5-hydroxymethyltubercidin presents unique challenges that require careful consideration of multiple factors [13] [14] [26] [27]. Successful scale-up demands optimization of reaction conditions, purification protocols, and quality control measures to maintain both yield and purity while ensuring economic viability.
Reaction Scale-Up Parameters must address fundamental engineering principles including heat and mass transfer, mixing efficiency, and reaction kinetics [13] [26]. The exothermic nature of many nucleoside synthesis reactions requires careful temperature control during scale-up to prevent thermal degradation of sensitive intermediates and products.
Key scale-up considerations include:
Solvent Selection and Recovery becomes increasingly important at larger scales due to cost and environmental considerations [13] [26]. The choice of reaction solvent must balance effectiveness with factors such as cost, toxicity, environmental impact, and ease of recovery. Tetrahydrofuran, while optimal for many nucleoside transformations, presents challenges for large-scale use due to peroxide formation and disposal costs.
Alternative solvent systems have been investigated for scale-up applications:
Purification Scale-Up requires fundamental changes in approach as traditional chromatographic methods become economically unfeasible at large scales [13] [15] [26]. Industrial-scale purification typically relies on crystallization, extraction, and other non-chromatographic separation techniques.
Effective scale-up purification strategies include:
Quality Control and Analytical Method Validation become crucial at larger scales where batch-to-batch consistency is essential [28]. Analytical methods must be validated for accuracy, precision, and robustness across the anticipated range of production scales.
Economic Viability Assessment requires comprehensive analysis of all production costs including raw materials, solvents, energy, labor, and waste disposal [13] [26]. The economic model must account for decreasing yields typically observed during scale-up and the need for more robust purification methods.
Process Development Considerations for 5-hydroxymethyltubercidin production must address several key factors:
| Synthesis Methods for 5-Hydroxymethyltubercidin | ||||
|---|---|---|---|---|
| Method | Reaction Type | Yield | Advantages | Limitations |
| Semi-synthetic from Tubercidin-5-carboxylic acid | Reduction with lithium borohydride | High (quantitative) | Direct conversion, high selectivity | Requires tubercidin-5-carboxylic acid starting material |
| Palladium-catalyzed carbonylation | 5-mercuritubercidin + CO + MeOH | Moderate (40-60%) | Versatile, well-established | Requires mercury-containing intermediates |
| Chemical modification of tubercidin | Direct functionalization at C-5 | Variable (20-80%) | Accessible starting material | Multiple steps, selectivity issues |
| Organopalladium coupling | Cross-coupling with organometallic reagents | Good (50-70%) | Broad substrate scope | Requires specialized catalysts |
Process Safety and Environmental Considerations require comprehensive risk assessment and mitigation strategies [13] [26]. The use of organometallic reagents, particularly mercury-containing compounds, necessitates specialized handling procedures and waste treatment protocols.
| Purification Techniques for 5-Hydroxymethyltubercidin | |||||
|---|---|---|---|---|---|
| Technique | Column Type | Mobile Phase | Detection | Purity Achieved | Scale |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile/water gradient | UV at 254-280 nm | >99% | Analytical to preparative |
| Silica Gel Column Chromatography | Normal phase silica | Methanol/chloroform gradient | TLC visualization | 85-95% | Laboratory scale |
| Crystallization | N/A | Methanol or ethanol | Visual/melting point | 90-98% | Laboratory to pilot |
| Ion-Exchange Chromatography | Anion exchange resin | Salt gradient | UV spectroscopy | 95-99% | Research scale |
Technology Transfer and Process Optimization require systematic approach to maintaining product quality and yield during scale-up transitions [13] [26]. This includes development of robust analytical methods, establishment of critical process parameters, and implementation of statistical process control methodologies.
| Scale-Up Considerations for 5-Hydroxymethyltubercidin Production | ||||
|---|---|---|---|---|
| Factor | Laboratory (mg) | Pilot (g) | Production (kg) | Key Considerations |
| Reaction Scale | 10-100 | 1-50 | 10-100 | Heat transfer, mixing efficiency |
| Solvent Volume | 5-50 mL | 0.5-5 L | 50-500 L | Cost, environmental impact, recovery |
| Reaction Time | 2-24 hours | 4-48 hours | 8-72 hours | Throughput, stability, energy costs |
| Purification | Column chromatography | HPLC/crystallization | Industrial crystallization | Cost-effectiveness, waste minimization |
| Yield | 60-80% | 50-70% | 40-60% | Economic viability, process optimization |